molecular formula C46H54ClFN8O8 B1193129 MS154

MS154

Cat. No.: B1193129
M. Wt: 901.4 g/mol
InChI Key: ALKKWBPMCDDKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Scientific Research Applications

      Cancer Research: MS154 is studied for its efficacy in lung cancer cells bearing mutant EGFR.

      Drug Development: It serves as a promising lead compound for targeted protein degradation strategies.

  • Preparation Methods

    • MS154 is synthesized using synthetic organic chemistry.
    • The specific synthetic routes and reaction conditions are proprietary, but it involves linking the cereblon-binding moiety to gefitinib.
  • Chemical Reactions Analysis

  • Mechanism of Action

    • MS154 binds to cereblon, which recruits the EGFR protein.
    • This leads to ubiquitination and subsequent proteasomal degradation of EGFR.
    • Downstream signaling pathways are inhibited, impacting cell proliferation.
  • Comparison with Similar Compounds

    • MS154 is unique due to its dual function: kinase inhibition and targeted degradation.
    • Similar compounds include other PROTACs and EGFR inhibitors.

    Properties

    Molecular Formula

    C46H54ClFN8O8

    Molecular Weight

    901.4 g/mol

    IUPAC Name

    3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide

    InChI

    InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59)

    InChI Key

    ALKKWBPMCDDKKA-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

    Canonical SMILES

    COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCN(CC4)CCC(=O)NCCCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    MS154;  MS-154;  MS 154

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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